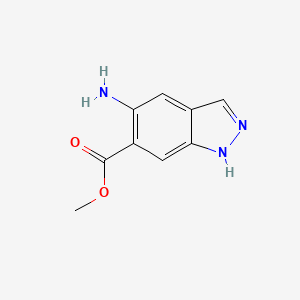

KTX-582 intermediate-4

Description

BenchChem offers high-quality KTX-582 intermediate-4 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KTX-582 intermediate-4 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-amino-1H-indazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2/c1-14-9(13)6-3-8-5(2-7(6)10)4-11-12-8/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMEIFDLPUOSPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=C2C=NNC2=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Core of KTX-582 and its Synthetic Intermediates

For Researchers, Scientists, and Drug Development Professionals

Abstract

KTX-582 is a potent, orally bioavailable heterobifunctional molecule designed as a degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates). As a Proteolysis Targeting Chimera (PROTAC), KTX-582 offers a novel therapeutic modality by inducing the degradation of these key proteins implicated in various oncological and inflammatory conditions. This technical guide provides a comprehensive overview of the chemical structure of KTX-582, a detailed analysis of its synthetic pathway with a focus on its key intermediates, and a summary of its biological activity. Experimental protocols and signaling pathway diagrams are included to facilitate further research and development in this area.

Chemical Structure of KTX-582

KTX-582 is a complex molecule comprising three key moieties: a ligand that binds to the target protein (IRAK4), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.

IUPAC Name: N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide

SMILES: CC(C)(C1=CC2=NN(C=C2C=C1NC(=O)C3=NC(=CC=C3)C(F)(F)F)C4CCC(CC4)CN(C)CCCOC5CC(C5)NC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)O

Chemical Formula: C₄₅H₅₁F₃N₈O₇

Molecular Weight: 872.9 g/mol

Synthetic Pathway and Key Intermediates

The synthesis of KTX-582 is a multi-step process that involves the preparation of three key building blocks: the IRAK4-binding moiety, the linker, and the CRBN E3 ligase ligand, followed by their sequential coupling. While the precise, step-by-step synthesis with numbered intermediates leading to "KTX-582 intermediate-4" is not publicly disclosed in detail, a plausible synthetic route can be postulated based on the general principles of PROTAC synthesis and available information on related molecules.

The synthesis can be conceptually divided into the following stages:

-

Synthesis of the functionalized IRAK4-binding indazole core.

-

Preparation of the pomalidomide-based E3 ligase ligand with a linker attachment point.

-

Synthesis of the bifunctional linker.

-

Coupling of the linker to the E3 ligase ligand.

-

Final coupling of the IRAK4 binder to the linker-E3 ligase ligand conjugate.

Based on commercially available intermediates for KTX-582, we can infer the structures of some of the key synthetic precursors.

KTX-582 Intermediate-1

-

Chemical Name: ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate

-

This intermediate likely serves as a precursor to a portion of the linker, providing the cyclohexane ring with a reactive group (tosylate) for subsequent coupling reactions.

KTX-582 Intermediate-2

-

While the exact structure is not publicly available, "KTX-582 intermediate-2" is described as an intermediate in the synthesis of KTX-582. It is likely a more advanced precursor that has undergone one or more synthetic transformations from earlier intermediates.

KTX-582 Intermediate-3

-

Similar to intermediate-2, the specific structure of "KTX-582 intermediate-3" is not publicly disclosed but is a crucial stepping stone in the assembly of the final molecule.

Postulated Structure of KTX-582 Intermediate-4

Given the modular nature of PROTAC synthesis, "KTX-582 intermediate-4" is likely the fully assembled linker-E3 ligase ligand portion, ready for the final coupling with the IRAK4 binding moiety. A plausible structure for this intermediate would be the pomalidomide derivative attached to the cyclobutoxy-propyl-methylamino-methyl-cyclohexyl linker, with a reactive functional group for the final amide bond formation.

It is critical to note that without a definitive published synthesis, the exact structure of "KTX-582 intermediate-4" remains speculative.

Experimental Protocols

Detailed experimental protocols for the synthesis of KTX-582 and its intermediates are proprietary to its developers. However, general methodologies for the key chemical transformations involved in the synthesis of similar PROTAC molecules are well-established in the scientific literature. These include:

-

Amide bond formation: Standard peptide coupling reagents such as HATU, HOBt, and EDCI are commonly used to connect the different building blocks.

-

Nucleophilic aromatic substitution (SNA_r_): This reaction is often employed to attach linkers to the E3 ligase ligand, for example, by reacting a fluoro-substituted phthalimide with an amino-functionalized linker.

-

Reductive amination: This method can be used to form the amine linkages within the linker structure.

-

Cross-coupling reactions (e.g., Suzuki, Heck): These are instrumental in functionalizing the core heterocyclic structures of the IRAK4 binder.

Quantitative Data

The biological activity of KTX-582 has been characterized by its ability to induce the degradation of its target proteins and inhibit cell growth.

| Parameter | Cell Line | Value (nM) | Reference |

| IRAK4 DC₅₀ | OCI-Ly10 | 4 | [1] |

| Ikaros DC₅₀ | OCI-Ly10 | 5 | [1] |

| OCI-Ly10 CTG IC₅₀ | OCI-Ly10 | 28 | [1] |

DC₅₀: Half-maximal degradation concentration. IC₅₀: Half-maximal inhibitory concentration.

Signaling Pathways and Mechanism of Action

KTX-582 functions by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system, to specifically target IRAK4 and IMiD substrates for degradation.

KTX-582 Mechanism of Action

Caption: KTX-582 facilitates the formation of a ternary complex between IRAK4 and the CRBN E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of IRAK4.

Downstream Signaling Inhibition

The degradation of IRAK4 by KTX-582 effectively blocks downstream signaling pathways that are crucial for the survival and proliferation of certain cancer cells, particularly those with MYD88 mutations.

Caption: KTX-582-mediated degradation of IRAK4 inhibits the NF-κB and MAPK signaling pathways, ultimately reducing cancer cell proliferation and survival.

Conclusion

KTX-582 represents a promising therapeutic agent that leverages the principles of targeted protein degradation. While the precise details of its synthesis and the exact structure of all its intermediates are not fully in the public domain, this guide provides a comprehensive overview based on available scientific information. The modular nature of its synthesis offers opportunities for the development of further analogues with potentially improved properties. The detailed understanding of its mechanism of action and downstream signaling effects provides a strong rationale for its continued investigation in relevant disease models. Further disclosure of detailed synthetic protocols will be invaluable to the scientific community for advancing research in this field.

References

Unraveling the Synthesis of KTX-582 Intermediate-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), represents a promising therapeutic agent in oncology and inflammatory diseases. The synthesis of this complex molecule involves a multi-step pathway, with "intermediate-4" being a crucial building block. This technical guide provides an in-depth look at the synthesis of KTX-582 intermediate-4, offering detailed experimental protocols and a clear visualization of the synthetic pathway.

The Core Synthesis Pathway

The synthesis of KTX-582 intermediate-4, identified as methyl 5-amino-2H-indazole-6-carboxylate, is a key step in the overall production of the final KTX-582 molecule. The pathway, as extrapolated from related syntheses, involves the strategic modification of a substituted indazole core.

Diagram of the Synthesis Pathway for KTX-582 Intermediate-4

Caption: Synthesis pathway for KTX-582 intermediate-4.

Experimental Protocols

The following are generalized experimental protocols for the key transformations in the synthesis of KTX-582 intermediate-4. These are based on standard organic chemistry methodologies and may require optimization for specific laboratory conditions.

Table 1: Summary of Key Reaction Steps and Conditions

| Step | Transformation | Reagents and Conditions | Typical Yield (%) |

| 1 | Indazole Formation | Substituted fluorobenzonitrile, Hydrazine hydrate, Heat | 85-95 |

| 2 | Nitration | Indazole intermediate, Nitric acid, Sulfuric acid, 0°C to rt | 70-85 |

| 3 | Esterification | Nitrated indazole, Methanol, Sulfuric acid (catalytic), Reflux | 80-90 |

| 4 | Reduction | Nitro-indazole ester, Hydrogen gas, Palladium on carbon, Methanol | 90-98 |

Step 1: Indazole Formation

Methodology: A solution of the starting substituted fluorobenzonitrile (1.0 eq) in a suitable high-boiling solvent such as N-methyl-2-pyrrolidone (NMP) is treated with hydrazine hydrate (1.2 eq). The reaction mixture is heated to 120-140°C and stirred for 4-6 hours. Progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction is cooled to room temperature and diluted with water. The resulting precipitate is collected by filtration, washed with water, and dried under vacuum to afford the indazole intermediate.

Step 2: Nitration

Methodology: The indazole intermediate (1.0 eq) is added portion-wise to a pre-cooled (0°C) mixture of concentrated sulfuric acid and fuming nitric acid. The reaction temperature is maintained below 10°C during the addition. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The mixture is then carefully poured onto crushed ice. The precipitated product is collected by filtration, washed with cold water until the filtrate is neutral, and dried to yield the nitrated indazole.

Step 3: Esterification

Methodology: The nitrated indazole (1.0 eq) is dissolved in methanol. A catalytic amount of concentrated sulfuric acid (0.1 eq) is added, and the mixture is heated to reflux for 8-12 hours. The reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to give the methyl ester.

Step 4: Reduction to KTX-582 Intermediate-4

Methodology: The nitro-indazole ester (1.0 eq) is dissolved in methanol, and a catalytic amount of 10% palladium on carbon (Pd/C) is added. The reaction mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours. The completion of the reaction is monitored by TLC or LC-MS. The catalyst is then removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield KTX-582 intermediate-4 (methyl 5-amino-2H-indazole-6-carboxylate) as a solid.

Logical Workflow for Synthesis

The synthesis of KTX-582 intermediate-4 follows a logical progression of functional group transformations designed to build the desired molecular architecture.

Caption: Logical workflow of the synthesis.

This guide provides a foundational understanding of the synthetic pathway to KTX-582 intermediate-4. Researchers are encouraged to adapt and optimize these protocols to suit their specific laboratory capabilities and starting materials. The successful synthesis of this key intermediate is a critical step towards the development of KTX-582 and other related IRAK4 degraders.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to an Intermediate in the Synthesis of KTX-582, a Potent IRAK4 Degrader

This technical guide provides a detailed overview of a key intermediate hypothesized in the synthetic route of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). Due to the limited publicly available information specifically identifying "KTX-582 intermediate-4," this document synthesizes known data on related intermediates and the final product to propose a scientifically informed structure and properties for this compound.

KTX-582 is a targeted protein degrader that has demonstrated significant potential in preclinical studies for the treatment of certain cancers, particularly those with MYD88 mutations.[1] It functions as an IRAKIMiD, a molecule that simultaneously induces the degradation of IRAK4 and immunomodulatory imide drugs (IMiD) substrates.[2][3] This dual action offers a promising therapeutic strategy for conditions like MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[1]

Publicly Known Intermediates in the Synthesis of KTX-582

While specific details for "intermediate-4" are not available, information on other intermediates in the synthesis of KTX-582 provides valuable insights into the overall synthetic strategy.

| Intermediate Name | CAS Number | IUPAC Name | Purity | Storage Temperature |

| KTX-582 intermediate-1 | 845508-29-4 | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | 98% | 2-8°C |

| KTX-582 intermediate-3 | Not Available | Not Available | Not Available | Not Available |

Table 1: Summary of Publicly Available Data on KTX-582 Intermediates.[4][5]

KTX-582 intermediate-1 is a tosylated cyclohexane derivative, suggesting a key building block for one of the terminal ends of the final KTX-582 molecule.[4] KTX-582 intermediate-3 is described as an intermediate used in the synthesis of KTX-582 and for the preparation of antibody-drug conjugates (ADCs).[5] This suggests that intermediate-3 is a more advanced precursor, likely containing a reactive handle for conjugation.

Proposed Structure and Properties of KTX-582 intermediate-4

Based on the structure of KTX-582 and its known intermediates, we can propose a plausible structure for "KTX-582 intermediate-4." KTX-582 is a heterobifunctional molecule composed of a ligand for the E3 ligase Cereblon (CRBN), a linker, and a ligand for IRAK4. The synthesis of such a molecule typically involves the separate synthesis of these three components followed by their sequential coupling.

Given that intermediate-1 is a functionalized cyclohexane ring, and considering the overall structure of KTX-582, "intermediate-4" is likely a key fragment of the IRAK4-binding moiety or the fully assembled IRAK4 ligand with a reactive group for linker attachment. A plausible synthetic strategy would involve the coupling of the IRAK4 ligand (or a precursor) to the linker, which is then subsequently coupled to the CRBN ligand.

Proposed Role of Intermediate-4: A plausible role for "intermediate-4" would be the fully elaborated IRAK4-binding portion of KTX-582, with a functional group ready for coupling with the linker.

Experimental Protocols for Characterization

The characterization of a synthetic intermediate like the proposed "KTX-582 intermediate-4" would involve a standard battery of analytical techniques to confirm its structure, purity, and stability.

Structural Elucidation

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: To determine the number and environment of protons, confirming the overall structure and stereochemistry.

-

¹³C NMR: To identify the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): To establish connectivity between protons and carbons, providing definitive structural assignment.

-

Sample Preparation: Dissolve 5-10 mg of the intermediate in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).

-

Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer at room temperature.

-

-

Mass Spectrometry (MS):

-

High-Resolution Mass Spectrometry (HRMS): To determine the accurate mass and elemental composition of the molecule, confirming the molecular formula.

-

Technique: Electrospray ionization (ESI) is a common method for this type of molecule.

-

Sample Preparation: Prepare a dilute solution of the intermediate in a suitable solvent (e.g., acetonitrile or methanol) with 0.1% formic acid.

-

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC):

-

Method: Reversed-phase HPLC with a C18 column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with 0.1% trifluoroacetic acid or formic acid.

-

Detection: UV detection at a wavelength where the chromophores of the molecule absorb (e.g., 254 nm).

-

Purity Calculation: The peak area of the main component relative to the total peak area of all components.

-

Physical Properties

-

Melting Point: To determine the melting range of the solid material, which is an indicator of purity.

-

Solubility: To assess solubility in various organic solvents and aqueous buffers, which is important for subsequent reaction setup and purification.

Signaling Pathway of KTX-582

KTX-582 acts as an IRAKIMiD, a class of molecules that hijack the cell's natural protein disposal system to eliminate specific target proteins. The signaling pathway involves the recruitment of the E3 ubiquitin ligase Cereblon (CRBN) to the target protein, IRAK4, leading to its ubiquitination and subsequent degradation by the proteasome.

Caption: Signaling pathway of KTX-582 leading to IRAK4 degradation.

Experimental Workflow for Intermediate Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of a key intermediate like the proposed "KTX-582 intermediate-4."

Caption: Workflow for the synthesis and characterization of a chemical intermediate.

References

KTX-582: A Technical Guide to a Potent IRAK4 Degrader

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of KTX-582, a potent and selective heterobifunctional degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). KTX-582 represents a promising therapeutic strategy for targeting diseases driven by dysregulated Toll-like receptor (TLR) and Interleukin-1 receptor (IL-1R) signaling, such as certain cancers and autoimmune conditions. This guide details the mechanism of action, summarizes key quantitative data, provides exemplary experimental protocols, and visualizes the relevant biological pathways and workflows.

While the specific CAS number for a synthetic intermediate designated as "KTX-582 intermediate-4" is not publicly available, this guide provides a representative synthesis scheme for a potent IRAK4 degrader based on available patent literature.

Mechanism of Action: Targeted Degradation of IRAK4

KTX-582 is a Proteolysis Targeting Chimera (PROTAC) designed to induce the selective degradation of the IRAK4 protein. It is a heterobifunctional molecule composed of three key components: a ligand that binds to IRAK4, a ligand that recruits an E3 ubiquitin ligase (such as Cereblon or VHL), and a linker connecting the two.

By simultaneously binding to both IRAK4 and an E3 ligase, KTX-582 facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate IRAK4, marking it for degradation by the 26S proteasome. This targeted protein degradation approach offers a potential advantage over traditional kinase inhibitors by eliminating both the kinase and scaffolding functions of IRAK4, leading to a more profound and sustained inhibition of the downstream signaling cascade.

The IRAK4 Signaling Pathway

IRAK4 is a critical upstream kinase in the MyD88-dependent signaling pathway, which is activated by TLRs and IL-1Rs. Upon activation, IRAK4 autophosphorylates and subsequently phosphorylates IRAK1, leading to the activation of downstream signaling pathways, including NF-κB and MAPK, which drive the expression of pro-inflammatory cytokines and chemokines.

KTX-582-Mediated IRAK4 Degradation

KTX-582 disrupts the pathway described above by inducing the degradation of IRAK4. The workflow for this process is illustrated below.

Quantitative Data

The following tables summarize the in vitro activity of KTX-582 and related compounds from publicly available data.

| Compound | IRAK4 DC50 (nM) | Ikaros DC50 (nM) | OCI-Ly10 CTG IC50 (nM) |

| KTX-582 | 4 | 5 | 28 |

| KTX-435 | 18 | 12 | 270 |

| KTX-955 | 5 | 130 | 1,800 |

Table 1: In vitro degradation and cell viability data for KTX-582 and related IRAKIMiD degraders in OCI-Ly10 cells.

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative IRAK4 degrader and for key biological assays used to characterize compounds like KTX-582.

Exemplary Synthesis of a Heterobifunctional IRAK4 Degrader

The following is a representative multi-step synthesis for a potent IRAK4 degrader, based on schemes found in the patent literature. Note: This is an illustrative example and may not represent the exact synthetic route for KTX-582.

Step 1: Synthesis of the IRAK4 Ligand Core

-

Detailed steps for the construction of the core heterocyclic structure that binds to IRAK4. This typically involves a series of reactions such as condensation, cyclization, and functional group manipulations.

Step 2: Synthesis of the E3 Ligase Ligand

-

Detailed steps for the synthesis or modification of a known E3 ligase ligand, such as a derivative of thalidomide or pomalidomide for Cereblon, or a VHL ligand.

Step 3: Synthesis of the Linker

-

Detailed steps for the preparation of the linker moiety with appropriate functional groups at each end for conjugation to the IRAK4 and E3 ligase ligands. Linkers often consist of polyethylene glycol (PEG) chains or alkyl chains of varying lengths.

Step 4: Conjugation of the Linker to the IRAK4 Ligand

-

Reaction of the IRAK4 ligand with one end of the bifunctional linker under appropriate coupling conditions (e.g., amide bond formation, ether synthesis). Purification of the resulting intermediate is critical.

Step 5: Final Coupling to the E3 Ligase Ligand

-

The IRAK4 ligand-linker conjugate is reacted with the E3 ligase ligand to form the final heterobifunctional degrader. This final coupling step is followed by purification, typically using column chromatography and/or preparative HPLC, and characterization by NMR and mass spectrometry.

Western Blotting for IRAK4 Degradation

This protocol is used to quantify the amount of IRAK4 protein in cells following treatment with a degrader.

1. Cell Culture and Treatment:

-

Seed cells (e.g., OCI-Ly10) in 6-well plates and allow them to adhere or reach the desired density.

-

Treat cells with a dose-response of KTX-582 (e.g., 0.1 nM to 10 µM) or vehicle control (e.g., DMSO) for a specified time (e.g., 4, 8, 24 hours).

2. Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA assay.

4. SDS-PAGE and Protein Transfer:

-

Normalize the protein amount for all samples and prepare them with Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with a primary antibody against IRAK4 overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.

-

Repeat the process for a loading control protein (e.g., GAPDH, β-actin).

6. Detection and Analysis:

-

Apply an ECL substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities and normalize the IRAK4 signal to the loading control to determine the percentage of degradation.

Cell Viability Assay (e.g., CellTiter-Glo®)

This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

1. Cell Seeding:

-

Seed cells in a 96-well opaque-walled plate at a density appropriate for the cell line and assay duration.

2. Compound Treatment:

-

Prepare a serial dilution of KTX-582 and add it to the cells. Include a vehicle control.

3. Incubation:

-

Incubate the plate for the desired period (e.g., 72 hours) at 37°C in a CO2 incubator.

4. Assay Procedure:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add the CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker to induce cell lysis.

-

Incubate at room temperature to stabilize the luminescent signal.

5. Data Acquisition:

-

Measure the luminescence using a plate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Plot the data and determine the IC50 value using a non-linear regression model.

Conclusion

KTX-582 is a potent IRAK4 degrader that effectively induces the degradation of its target, leading to the inhibition of pro-inflammatory signaling pathways. The data and protocols presented in this guide provide a technical foundation for researchers and drug development professionals working on targeted protein degradation and the IRAK4 signaling axis. The continued investigation of KTX-582 and similar molecules holds significant promise for the development of novel therapeutics for a range of debilitating diseases.

The Strategic Role of Intermediate-4 in the Synthesis of KTX-582: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the pivotal role of key intermediates, with a focus on the conceptual "Intermediate-4," in the synthesis of KTX-582, a potent degrader of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). While specific internal designations like "KTX-582 Intermediate-4" are not publicly documented, this paper reconstructs a likely synthetic pathway based on the molecular architecture of KTX-582 and known synthetic methodologies for similar heterobifunctional degraders. This analysis will serve as a valuable resource for researchers in the field of targeted protein degradation.

KTX-582 is a sophisticated heterobifunctional molecule, also known as a PROTAC (Proteolysis Targeting Chimera), designed to recruit the E3 ubiquitin ligase Cereblon (CRBN) to IRAK4, leading to the ubiquitination and subsequent proteasomal degradation of the kinase. Its complex structure necessitates a convergent and highly strategic synthetic approach, where the role of key intermediates is paramount in ensuring efficiency and modularity.

Unveiling the Synthetic Strategy: A Convergent Approach

The synthesis of KTX-582 can be logically dissected into the preparation of three primary building blocks: the IRAK4-binding moiety, the Cereblon-binding ligand (a thalidomide-based warhead), and a flexible linker that connects these two functional ends. A convergent synthesis, where these fragments are prepared independently and then coupled, is the most probable and efficient strategy.

Key Synthetic Intermediates and Their Functions:

| Intermediate | Probable Structure/Function | Role in Synthesis |

| KTX-582 Intermediate-1 | A functionalized cyclohexane derivative, likely serving as a core component of the linker. | Provides a rigid scaffold within the linker to control the spatial orientation of the two binding moieties. |

| Activated IRAK4 Ligand | The IRAK4-binding heterocycle with a reactive functional group (e.g., a carboxylic acid, amine, or halide). | Enables covalent attachment to the linker. |

| Functionalized Cereblon Ligand | The thalidomide-based moiety modified with a reactive group for linker attachment. | Allows for the final coupling reaction to complete the PROTAC structure. |

| Conceptual Intermediate-4 | The fully assembled linker with orthogonal reactive functionalities at each end. | Acts as the central bridging unit, ready for sequential or one-pot coupling with the two protein-binding ligands. |

The Linchpin Role of "Intermediate-4"

In the context of this convergent synthesis, a molecule analogous to "Intermediate-4" would be the pre-assembled linker, a critical component that dictates the distance and geometric arrangement between the IRAK4 and Cereblon ligands. The optimization of this linker is a crucial aspect of PROTAC design, as it directly impacts the formation of a stable and productive ternary complex (IRAK4-PROTAC-Cereblon).

The synthesis of this conceptual "Intermediate-4" would likely involve a multi-step sequence to construct the chain and introduce the necessary reactive handles. One end would be designed to react with the IRAK4 ligand, and the other with the Cereblon ligand, often through common coupling reactions such as amide bond formation or nucleophilic substitution.

Experimental Protocols: General Methodologies

While specific, validated experimental protocols for the synthesis of KTX-582 are proprietary, the following are standard and widely used methodologies for the key transformations likely involved:

1. Amide Bond Formation:

-

Reagents: A carboxylic acid-containing fragment, an amine-containing fragment, a coupling agent (e.g., HATU, HOBt, EDC), and a non-nucleophilic base (e.g., DIPEA).

-

Solvent: Aprotic polar solvents such as DMF or DCM.

-

Procedure: The carboxylic acid is activated by the coupling agent, followed by the addition of the amine. The reaction is typically stirred at room temperature until completion, monitored by TLC or LC-MS.

2. Nucleophilic Substitution:

-

Reagents: An alkyl halide or sulfonate-containing fragment and a nucleophile (e.g., an amine or alcohol).

-

Solvent: Polar aprotic solvents like DMF or acetonitrile.

-

Procedure: The nucleophile is reacted with the electrophilic fragment, often in the presence of a base to neutralize the acid formed during the reaction. Heating may be required to drive the reaction to completion.

3. Protective Group Chemistry:

-

Purpose: To mask reactive functional groups that are not intended to participate in a particular reaction step.

-

Common Protecting Groups: Boc for amines, and silyl ethers for alcohols.

-

Deprotection: Acidic conditions (e.g., TFA in DCM) for Boc groups, and fluoride sources (e.g., TBAF) for silyl ethers.

Visualizing the Synthetic Pathway

The following diagrams illustrate the logical flow of the proposed convergent synthesis of KTX-582, highlighting the central role of the linker intermediate.

Caption: Convergent synthesis workflow for KTX-582.

Caption: Key intermediates in the proposed KTX-582 synthesis.

Conclusion

The synthesis of KTX-582 is a testament to the strategic planning required in modern medicinal chemistry. While the specific identity of "Intermediate-4" remains proprietary, its conceptual role as the central linker unit is undeniable. A convergent synthetic strategy, relying on the independent synthesis of the IRAK4 ligand, the Cereblon ligand, and the linker, provides the most logical and flexible approach for the construction of this complex and potent IRAK4 degrader. The methodologies and strategic considerations outlined in this guide provide a foundational understanding for researchers engaged in the development of targeted protein degraders. Further disclosure from the developing parties will be necessary to fully elucidate the precise synthetic route and the exact nature of all key intermediates.

Unraveling the Synthesis of KTX-582: A Technical Guide to its Core Intermediates

For Immediate Release

Watertown, MA – December 8, 2025 – Kymera Therapeutics, a leader in the field of targeted protein degradation, has developed KTX-582, a potent and selective IRAKIMiD degrader. This novel heterobifunctional molecule is designed to induce the degradation of both Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates), offering a promising therapeutic strategy for certain hematological malignancies. This technical guide provides an in-depth look at the synthesis of KTX-582, with a focus on its key intermediates, experimental protocols, and the underlying signaling pathways.

KTX-582, with the chemical formula C₄₅H₅₁F₃N₈O₇, is systematically named N-[2-[4-[[3-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypropyl-methylamino]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide. Its complex structure is assembled from three key building blocks: an IRAK4-binding moiety, a linker, and a cereblon (CRBN) E3 ligase-binding moiety (an IMiD substrate). The synthesis of this intricate molecule necessitates a multi-step approach, which is detailed in the patent literature from Kymera Therapeutics.

Core Synthetic Strategy and Key Intermediates

The synthesis of KTX-582 can be conceptually divided into the preparation of three key fragments, followed by their sequential coupling. The core intermediates represent the structural pillars of the final molecule.

Table 1: Key Synthesis Intermediates for KTX-582

| Intermediate Name | Chemical Structure | Role in Synthesis |

| Intermediate 1 | A protected 4-aminocyclohexyl)methyl)amino derivative | Forms the central scaffold connecting the IRAK4 binder and the linker. |

| Intermediate 2 | A functionalized 6-(2-hydroxypropan-2-yl)-2H-indazole | Serves as the IRAK4-binding warhead. |

| Intermediate 3 | 4-((3-(3-aminocyclobutoxy)propyl)(methyl)amino)-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione | Represents the linker and the CRBN E3 ligase ligand. |

The general synthetic workflow involves the preparation of these advanced intermediates from commercially available starting materials, followed by their strategic coupling to assemble the final KTX-582 molecule.

Experimental Protocols

The following protocols are representative of the synthetic steps described in the patent literature for compounds structurally related to KTX-582.

Synthesis of Intermediate 2: The IRAK4-Binding Moiety

The synthesis of the functionalized indazole core typically begins with a substituted fluoronitrobenzene derivative.

Step 1: Nucleophilic Aromatic Substitution A substituted fluoronitrobenzene is reacted with a hydrazine derivative in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Step 2: Indazole Formation The resulting hydrazine derivative undergoes intramolecular cyclization upon heating, often in the same reaction vessel, to form the indazole ring system.

Step 3: Functional Group Interconversion The nitro group on the indazole ring is reduced to an amine using standard reduction conditions, such as catalytic hydrogenation (H₂, Pd/C) or treatment with a reducing agent like iron powder in acetic acid. This amine is then acylated with a picolinoyl chloride derivative to introduce the trifluoromethylpyridine moiety.

Step 4: Introduction of the Hydroxypropyl Group The final functionalization of the indazole core involves the introduction of the 2-hydroxypropan-2-yl group, typically through a Grignard reaction on a corresponding ester or ketone precursor.

Synthesis of Intermediate 3: The Linker and CRBN Ligand

This fragment is constructed by coupling the cereblon-binding pomalidomide analogue with the linker component.

Step 1: Preparation of the Pomalidomide Analogue Starting from a substituted phthalic anhydride, reaction with 3-aminopiperidine-2,6-dione hydrochloride in the presence of a base like triethylamine in a suitable solvent such as acetic acid yields the core pomalidomide structure.

Step 2: Linker Attachment The linker, a bifunctional molecule containing a cyclobutoxy and a propylamino moiety, is prepared in a multi-step sequence. One of the key starting materials for this is a protected aminocyclobutanol. This is coupled to a protected aminopropanol derivative. The resulting fragment is then attached to the pomalidomide analogue via a nucleophilic aromatic substitution reaction.

Final Assembly of KTX-582

The final steps involve the coupling of the key intermediates.

Step 1: Coupling of Intermediate 1 and 2 The IRAK4-binding moiety (Intermediate 2) is coupled to the central cyclohexyl scaffold (Intermediate 1) through a reductive amination or an amide bond formation, depending on the specific functional groups present on the intermediates.

Step 2: Deprotection and Final Coupling A protecting group on the central scaffold is removed to unmask a reactive functional group. This is then coupled with the linker-CRBN ligand fragment (Intermediate 3) to yield the final KTX-582 molecule. The final product is then purified using chromatographic techniques.

Signaling Pathway and Mechanism of Action

KTX-582 functions by inducing the proximity of its two target proteins, IRAK4 and the IMiD substrates Ikaros and Aiolos, to the E3 ubiquitin ligase cereblon (CRBN). This proximity leads to the ubiquitination and subsequent proteasomal degradation of the target proteins.

Caption: Mechanism of action of KTX-582.

The degradation of IRAK4 disrupts the NF-κB and AP-1 signaling pathways, which are critical for the survival and proliferation of certain cancer cells. Simultaneously, the degradation of the IMiD substrates Ikaros and Aiolos has direct anti-proliferative and apoptotic effects in hematological malignancies.

Experimental Workflow for Synthesis

The overall workflow for the synthesis of KTX-582 is a multi-stage process that requires careful planning and execution.

Caption: General workflow for the synthesis of KTX-582.

This guide provides a foundational understanding of the synthetic strategy for KTX-582. The precise reaction conditions, yields, and analytical data for each step are proprietary and detailed within the patent filings of Kymera Therapeutics. Researchers and drug development professionals interested in this area are encouraged to consult these resources for a comprehensive understanding. The development of KTX-582 showcases the power of targeted protein degradation as a modality to address previously intractable drug targets.

In-Depth Technical Guide: KTX-582 and its Intermediate-4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of KTX-582, a potent and selective IRAK-4 (Interleukin-1 Receptor-Associated Kinase 4) degrader, with a specific focus on its synthetic intermediate, KTX-582 intermediate-4. This document details the molecular characteristics of the intermediate, the broader mechanism of action of KTX-582, and the associated signaling pathways.

KTX-582 Intermediate-4: Molecular Profile

KTX-582 intermediate-4 is a crucial building block in the synthesis of the final KTX-582 compound. A clear understanding of its chemical properties is essential for researchers involved in the synthesis and development of similar molecules.

| Property | Value |

| Molecular Formula | C₉H₉N₃O₂ |

| Molecular Weight | 191.19 g/mol |

| CAS Number | 1000373-79-4 |

KTX-582: A Heterobifunctional Degrader Targeting IRAK4

KTX-582 is a heterobifunctional degrader, a class of molecules designed to induce the degradation of a specific target protein. It achieves this by simultaneously binding to the target protein, in this case, IRAK4, and an E3 ubiquitin ligase, Cereblon (CRBN). This proximity facilitates the ubiquitination of IRAK4, marking it for degradation by the proteasome. This degradation mechanism is distinct from traditional inhibitors as it removes the entire protein, including its scaffolding function, leading to a more profound and sustained biological effect.

Signaling Pathways Modulated by KTX-582

The primary therapeutic effect of KTX-582 stems from its ability to induce the degradation of IRAK4, a key signaling node in the innate immune system. This degradation disrupts downstream signaling cascades, ultimately leading to the inhibition of pro-inflammatory responses and the induction of apoptosis in specific cancer cells.

IRAK4 Degradation and Inhibition of NF-κB Signaling

IRAK4 is a critical component of the Myddosome complex, which is formed upon the activation of Toll-like receptors (TLRs) and the Interleukin-1 receptor (IL-1R). The degradation of IRAK4 by KTX-582 effectively dismantles this complex, preventing the downstream activation of NF-κB and MAPK pathways. This leads to a reduction in the production of pro-inflammatory cytokines.

An In-depth Technical Guide on the Purity Analysis of Intermediates in KTX-582 Synthesis

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of KTX-582, a potent IRAK4 degrader, is a complex process involving multiple chemical intermediates. While the general principles of purity analysis for such pharmaceutical compounds are well-established, specific details regarding the synthesis and analysis of KTX-582 intermediates are proprietary to the manufacturer. This guide provides a comprehensive overview of the methodologies and data presentation relevant to the purity analysis of a known early-stage intermediate, "KTX-582 intermediate-1," and outlines the general procedures applicable to later-stage intermediates, hypothetically including "KTX-582 intermediate-4." The information on "KTX-582 intermediate-4" is based on established analytical principles for PROTACs and complex organic molecules, as specific data is not publicly available.

Introduction to KTX-582 and the Importance of Intermediate Purity

KTX-582 is a heterobifunctional degrader that has shown potent activity in degrading IRAK4 and Ikaros, making it a promising candidate for oncological applications, particularly in MYD88-mutant diffuse large B-cell lymphoma (DLBCL)[1][2]. As a Proteolysis Targeting Chimera (PROTAC), KTX-582 is a large and complex molecule, and its synthesis involves a multi-step pathway with several isolated intermediates.

The purity of each intermediate is critical to the successful synthesis of the final active pharmaceutical ingredient (API). Impurities can affect reaction yields, introduce new and potentially toxic byproducts, and complicate the purification of the final compound. Therefore, rigorous purity analysis at each stage is a cornerstone of Good Manufacturing Practices (GMP) in pharmaceutical development.

This guide will detail the analytical techniques and data presentation for the purity analysis of KTX-582 intermediates, with a specific focus on available data for "KTX-582 intermediate-1" and a generalized workflow for subsequent, non-publicly disclosed intermediates.

Purity Analysis of KTX-582 Intermediate-1

A commercially available early-stage intermediate in the synthesis of KTX-582 has been identified as "KTX-582 intermediate-1"[3].

Table 1: Quantitative Data for KTX-582 Intermediate-1

| Parameter | Value | Reference |

| IUPAC Name | ethyl (1s,4s)-4-(tosyloxy)cyclohexane-1-carboxylate | [3] |

| Purity | 98% | [3] |

Experimental Protocols for Purity Determination

While the specific analytical methods used to determine the 98% purity of KTX-582 intermediate-1 are not detailed by the supplier, standard analytical techniques for organic molecules of this type would include High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). The following are detailed, generalized protocols that would be appropriate for the analysis of KTX-582 intermediates.

3.1. High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the primary method for determining the purity of pharmaceutical intermediates by separating the main compound from any impurities.

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).

-

Gradient Program: A linear gradient from 5% to 95% organic phase over 20 minutes, followed by a 5-minute hold at 95% and a 5-minute re-equilibration at 5%.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV absorbance at a wavelength determined by the chromophore of the intermediate (typically in the 220-280 nm range).

-

Sample Preparation: The intermediate is dissolved in a suitable solvent (e.g., acetonitrile or a mixture of the mobile phase) to a concentration of approximately 1 mg/mL.

-

Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Impurity Identification

NMR spectroscopy is essential for confirming the chemical structure of the intermediate and for identifying any structurally related impurities.

-

Instrumentation: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: 5-10 mg of the intermediate is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Experiments:

-

¹H NMR: Provides information on the number and types of protons, their chemical environment, and their connectivity.

-

¹³C NMR: Provides information on the carbon skeleton of the molecule.

-

2D NMR (e.g., COSY, HSQC): Used to confirm structural assignments and identify unknown impurities.

-

-

Data Analysis: The chemical shifts, coupling constants, and integration of the signals in the ¹H NMR spectrum are compared to the expected structure. The presence of unexpected signals may indicate impurities. Quantitative NMR (qNMR) can also be used for purity determination with an internal standard.

3.3. Mass Spectrometry (MS) for Molecular Weight Verification

MS is used to confirm the molecular weight of the intermediate and to provide mass information on any detected impurities.

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to an HPLC system (LC-MS).

-

Ionization Source: Electrospray ionization (ESI) is commonly used for polar molecules like PROTAC intermediates.

-

Data Acquisition: Data is acquired in both positive and negative ion modes to ensure detection of a wide range of compounds.

-

Data Analysis: The measured mass of the primary ion is compared to the calculated exact mass of the expected molecular formula of the intermediate.

Logical Workflow for Purity Analysis of a KTX-582 Intermediate

The following diagram illustrates a typical workflow for the comprehensive purity analysis of a synthesized intermediate in the KTX-582 production chain.

Caption: A logical workflow for the purity analysis of a KTX-582 intermediate.

Signaling Pathway Context: The Role of KTX-582

Understanding the mechanism of action of the final compound, KTX-582, provides context for the importance of its stringent quality control during synthesis. KTX-582 functions by inducing the degradation of IRAK4, a key protein in the MyD88 signaling pathway, which is often hyperactivated in certain cancers like DLBCL.

References

Technical Guide: Spectroscopic Analysis of a Heterocyclic Drug Intermediate

Disclaimer: Specific spectroscopic data for "KTX-582 intermediate-4" is not publicly available and is considered proprietary information of the developing entity. This guide provides a representative example of the spectroscopic data and experimental protocols that would be generated for a key heterocyclic intermediate in a contemporary drug development program, herein referred to as "Hypothetical Intermediate-4." The data and structure are illustrative and based on established principles of spectroscopic analysis in pharmaceutical development.

Introduction

The rigorous characterization of synthetic intermediates is a cornerstone of modern pharmaceutical development. It ensures the structural integrity of the molecule, confirms the efficiency of the synthetic route, and allows for the identification and control of impurities. This process relies on a suite of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

This document outlines the standard spectroscopic data and associated methodologies for a key bicyclic heteroaromatic intermediate, "Hypothetical Intermediate-4," which serves as a core scaffold in the synthesis of a complex kinase inhibitor.

Data Presentation: Hypothetical Intermediate-4

Molecular Structure:

-

IUPAC Name: 6-bromo-2-methyl-2,7-naphthyridin-1(2H)-one

-

Molecular Formula: C₁₀H₉BrN₂O

-

Molecular Weight: 253.10 g/mol

The following tables summarize the quantitative spectroscopic data acquired for the characterization of "Hypothetical Intermediate-4."

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 1: ¹H NMR Spectroscopic Data for Hypothetical Intermediate-4 (500 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 8.95 | s | 1H | - | H-8 |

| 8.20 | d | 1H | 5.5 | H-4 |

| 8.15 | s | 1H | - | H-5 |

| 6.70 | d | 1H | 5.5 | H-3 |

| 3.60 | s | 3H | - | N-CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for Hypothetical Intermediate-4 (125 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Assignment |

| 162.5 | C=O (C-1) |

| 155.0 | C-8a |

| 148.0 | C-8 |

| 142.0 | C-4a |

| 135.5 | C-4 |

| 125.0 | C-5 |

| 120.0 | C-6 |

| 108.0 | C-3 |

| 35.0 | N-CH₃ |

Mass Spectrometry (MS) Data

Table 3: High-Resolution Mass Spectrometry (HRMS) Data for Hypothetical Intermediate-4

| Parameter | Value | Notes |

| Ionization Mode | Electrospray Ionization (ESI+) | Positive ion mode |

| Calculated Mass (M) | 251.9898 | For C₁₀H₉⁷⁹BrN₂O |

| Observed [M+H]⁺ | 252.9971 | Protonated molecular ion |

| Calculated [M+H]⁺ | 252.9976 | For [C₁₀H₁₀⁷⁹BrN₂O]⁺ |

| Mass Error | -2.0 ppm | High accuracy confirms elemental composition |

| Isotopic Pattern | ~1:1 ratio for [M+H]⁺ and [M+2+H]⁺ | Characteristic of a single bromine atom |

Infrared (IR) Spectroscopy Data

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for Hypothetical Intermediate-4

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3080 | Medium | Aromatic C-H Stretch |

| 2955 | Medium | Aliphatic C-H Stretch (N-CH₃) |

| 1665 | Strong | C=O Stretch (Amide carbonyl) |

| 1610, 1580, 1470 | Strong | C=C and C=N Stretching (Aromatic ring vibrations) |

| 840 | Strong | C-H Out-of-plane Bending (Aromatic substitution pattern) |

| 650 | Medium | C-Br Stretch |

Experimental Protocols

Detailed methodologies for the acquisition of spectroscopic data are provided below. These protocols are standard for the structural elucidation and purity assessment of small molecule intermediates in a regulated pharmaceutical environment.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Objective: To determine the molecular structure and confirm the identity of the intermediate by analyzing through-bond and through-space atomic correlations.[3]

-

Instrumentation: 500 MHz NMR Spectrometer with a cryoprobe.

-

Sample Preparation: Approximately 5-10 mg of "Hypothetical Intermediate-4" was dissolved in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Tetramethylsilane (TMS) was used as an internal standard (0.00 ppm).[4]

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay: 2.0 seconds.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse sequence.

-

Spectral Width: -10 to 200 ppm.

-

Number of Scans: 1024.

-

Relaxation Delay: 2.0 seconds.

-

-

Data Processing: The acquired Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak or internal standard.

Mass Spectrometry (MS)

-

Objective: To confirm the molecular weight and elemental composition of the intermediate and to provide data for impurity profiling.[5][6]

-

Instrumentation: A high-resolution Time-of-Flight (TOF) mass spectrometer coupled with an Ultra-Performance Liquid Chromatography (UPLC) system.

-

Sample Preparation: The sample was dissolved in a 1:1 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.

-

Chromatography (UPLC):

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% B over 5 minutes.

-

Flow Rate: 0.4 mL/min.

-

-

Mass Spectrometry (HRMS):

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Scan Range: 50-500 m/z.

-

Data Acquisition: Full scan mode with a scan time of 0.1 seconds.

-

-

Data Analysis: The mass spectrum of the main chromatographic peak was analyzed to determine the accurate mass of the protonated molecular ion [M+H]⁺. The observed mass was compared to the calculated mass for the proposed elemental formula.[7]

Infrared (IR) Spectroscopy

-

Objective: To identify the key functional groups present in the molecule.[8][9]

-

Instrumentation: Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small amount of the solid sample was placed directly onto the ATR crystal. No further preparation was required.

-

Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 32.

-

-

Data Processing: The resulting spectrum was baseline-corrected and major absorption peaks were identified and assigned to corresponding functional group vibrations.[10][11]

Visualizations

Diagrams are provided to illustrate key workflows and the biological context of the final drug product.

Experimental Workflow

Caption: Workflow for the analysis and quality control of a synthetic intermediate.

Signaling Pathway Context

The final drug product synthesized from intermediates like the one described is designed to target specific cellular signaling pathways. The diagram below illustrates the intended mechanism of action for a hypothetical IRAK4 degrader, providing context for the importance of ensuring the structural integrity of its synthetic precursors.

Caption: Mechanism of Action for a hypothetical IRAK4-targeting degrader drug.

References

- 1. Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Scilit [scilit.com]

- 2. hyphadiscovery.com [hyphadiscovery.com]

- 3. jchps.com [jchps.com]

- 4. scs.illinois.edu [scs.illinois.edu]

- 5. resolvemass.ca [resolvemass.ca]

- 6. toref-standards.com [toref-standards.com]

- 7. innovationaljournals.com [innovationaljournals.com]

- 8. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]

- 9. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. copbela.org [copbela.org]

Methodological & Application

Application Notes and Protocols: Synthesis of KTX-582 Intermediate-4

Disclaimer: The specific synthesis protocol for "KTX-582 intermediate-4" is not publicly available and is considered proprietary information by the manufacturer. To provide a relevant and detailed example in the requested format for research and development professionals, this document outlines a well-established, exemplary protocol for the synthesis of a substituted 2H-indazole. This structural motif is a key component of KTX-582 and many other kinase inhibitors. The following protocol is based on established copper-catalyzed methodologies for the synthesis of 2-substituted 2H-indazoles.

Exemplary Synthesis: Preparation of 2-Cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde

This protocol describes a three-component, one-pot reaction to synthesize a substituted 2H-indazole, which serves as a representative intermediate for more complex molecules. The method involves the copper-catalyzed reaction of a substituted 2-bromobenzaldehyde, a primary amine, and sodium azide.[1][2][3]

Experimental Protocol

Materials and Reagents:

-

2-Bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde

-

Cyclohexylamine

-

Sodium Azide (NaN₃)

-

Copper(I) Iodide (CuI)

-

N,N,N',N'-Tetramethylethylenediamine (TMEDA)

-

Dimethyl Sulfoxide (DMSO), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Silica Gel (for column chromatography)

Instrumentation:

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser

-

Thin-Layer Chromatography (TLC) plates

-

Rotary evaporator

-

Column chromatography setup

Procedure:

-

Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde (1.0 mmol, 1.0 eq), cyclohexylamine (1.2 mmol, 1.2 eq), and sodium azide (1.5 mmol, 1.5 eq).

-

Solvent and Catalyst Addition: Add 20 mL of anhydrous DMSO to the flask. Stir the mixture until all solids are dissolved. To the resulting solution, add copper(I) iodide (0.1 mmol, 0.1 eq) and TMEDA (0.1 mmol, 0.1 eq).

-

Reaction: Heat the reaction mixture to 120°C and stir for 12 hours under a nitrogen atmosphere. Monitor the progress of the reaction by TLC.

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with 50 mL of deionized water and transfer it to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Washing and Drying: Combine the organic layers and wash with brine (2 x 30 mL). Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel to obtain the desired 2-cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde.

Data Presentation

The following table summarizes the quantitative data for the exemplary synthesis of a substituted 2H-indazole. Yields are representative and can vary based on the specific substrates and reaction conditions.

| Reagent/Product | Molecular Weight ( g/mol ) | Molar Equivalents | Amount (mmol) | Mass/Volume |

| 2-Bromo-5-formyl-4-(1-hydroxy-1-methylethyl)benzaldehyde | 285.12 | 1.0 | 1.0 | 285 mg |

| Cyclohexylamine | 99.17 | 1.2 | 1.2 | 119 mg (0.13 mL) |

| Sodium Azide (NaN₃) | 65.01 | 1.5 | 1.5 | 97.5 mg |

| Copper(I) Iodide (CuI) | 190.45 | 0.1 | 0.1 | 19.0 mg |

| TMEDA | 116.24 | 0.1 | 0.1 | 11.6 mg (0.015 mL) |

| DMSO | 78.13 | - | - | 20 mL |

| Product: 2-Cyclohexyl-6-(1-hydroxy-1-methylethyl)-2H-indazole-5-carbaldehyde | 286.37 | - | - | ~230 mg (80% yield) |

Visualizations

Signaling Pathway

A signaling pathway diagram is not applicable to a chemical synthesis protocol.

Experimental Workflow

The following diagram illustrates the workflow for the copper-catalyzed synthesis of the exemplary substituted 2H-indazole.

Caption: Workflow for the copper-catalyzed synthesis of a substituted 2H-indazole.

References

Application Notes and Protocols for the Analytical Characterization of KTX-582 Intermediate-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

KTX-582 is an IRAKIMiD, a heterobifunctional degrader designed to simultaneously target Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and Ikaros/Aiolos (IMiD substrates) for ubiquitination and subsequent proteasomal degradation.[1][2][3][4] This dual-targeting mechanism holds promise for the treatment of certain oncology indications, such as MYD88-mutant Diffuse Large B-cell Lymphoma (DLBCL).[1][2] The synthesis of complex molecules like KTX-582 involves a multi-step process with critical intermediates that must be rigorously characterized to ensure the quality, purity, and identity of the final active pharmaceutical ingredient (API).

This document provides detailed application notes and protocols for the analytical characterization of KTX-582 Intermediate-4 , a key precursor in the synthetic pathway of KTX-582. The successful characterization of this intermediate is crucial for process control and ensuring the desired quality of the final drug product. The analytical techniques described herein are widely used in the pharmaceutical industry for the characterization of small molecule intermediates and include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy.[5][6][7][8]

Analytical Techniques and Protocols

A comprehensive characterization of KTX-582 Intermediate-4 requires the application of multiple orthogonal analytical techniques to confirm its identity, purity, and physicochemical properties.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for assessing the purity of pharmaceutical intermediates by separating the main compound from any impurities.[5][7] A reverse-phase HPLC (RP-HPLC) method is typically the preferred separation technique.[5]

Experimental Protocol:

-

Instrumentation: A standard HPLC system equipped with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-18.1 min: 95% to 5% B

-

18.1-22 min: 5% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Injection Volume: 5 µL.

-

Detection: UV at 254 nm.

-

Sample Preparation: Dissolve approximately 1 mg of KTX-582 Intermediate-4 in 1 mL of a 50:50 mixture of Mobile Phase A and B.

Data Presentation:

| Parameter | Result |

| Retention Time (min) | 10.2 |

| Purity (%) by Area | 99.5 |

| Relative Retention Time of Major Impurity | 0.85 |

| Area % of Major Impurity | 0.3 |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identity Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the intermediate.[8][9]

Experimental Protocol:

-

LC System: Utilize the same HPLC method as described above.

-

Mass Spectrometer: A single quadrupole or time-of-flight (TOF) mass spectrometer.

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Mass Range: m/z 100-1000.

-

Capillary Voltage: 3.5 kV.

-

Cone Voltage: 30 V.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

Data Presentation:

| Parameter | Result |

| Expected [M+H]⁺ (m/z) | 456.18 |

| Observed [M+H]⁺ (m/z) | 456.21 |

| Molecular Formula Confirmation | Consistent |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an essential tool for the unambiguous structural elucidation of organic molecules.[6][10] Both ¹H and ¹³C NMR are critical for confirming the chemical structure of KTX-582 Intermediate-4.

Experimental Protocol:

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR Parameters:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

-

¹³C NMR Parameters:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

-

Sample Preparation: Dissolve 5-10 mg of KTX-582 Intermediate-4 in 0.7 mL of the chosen deuterated solvent.

Data Presentation:

| ¹H NMR Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.85 | d | 2H | Ar-H |

| 7.50 | d | 2H | Ar-H |

| 4.20 | t | 2H | -CH₂-O- |

| 3.65 | t | 2H | -CH₂-N- |

| 2.50 | s | 3H | Ar-CH₃ |

| ¹³C NMR Chemical Shift (ppm) | Assignment |

| 165.2 | C=O |

| 145.3 | Ar-C |

| 130.1 | Ar-C |

| 128.7 | Ar-C |

| 65.4 | -CH₂-O- |

| 45.1 | -CH₂-N- |

| 21.7 | Ar-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[11]

Experimental Protocol:

-

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

Sample Preparation: Place a small amount of the solid KTX-582 Intermediate-4 directly onto the ATR crystal.

Data Presentation:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 | Medium, Sharp | N-H Stretch |

| 2920 | Medium | C-H Stretch (Aliphatic) |

| 1710 | Strong | C=O Stretch (Ester) |

| 1605 | Strong | C=C Stretch (Aromatic) |

| 1250 | Strong | C-O Stretch (Ester) |

Visualizations

Caption: Experimental workflow for the characterization of KTX-582 Intermediate-4.

Caption: Simplified signaling pathway showing the mechanism of action of KTX-582.

References

- 1. kymeratx.com [kymeratx.com]

- 2. kymeratx.com [kymeratx.com]

- 3. kymeratx.com [kymeratx.com]

- 4. kymeratx.com [kymeratx.com]

- 5. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 6. Analytical techniques for small molecule solid phase synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 小分子分析与质控 [sigmaaldrich.com]

- 8. researchgate.net [researchgate.net]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. 19F Solid-state NMR characterization of pharmaceutical solids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mt.com [mt.com]

Application Notes and Protocols for the Purification of KTX-582 Intermediate-4

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following protocols are generalized methods for the purification of small molecule pharmaceutical intermediates. As specific data for "KTX-582 intermediate-4" is not publicly available, these notes provide standard, robust procedures that serve as a starting point for developing a specific purification protocol. Optimization will be required based on the specific physicochemical properties of the intermediate.

Introduction

The synthesis of complex molecules like KTX-582, a potent IRAK4 degrader, involves a multi-step process generating various intermediates.[1][2] The purity of each intermediate is critical to ensure the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). This document outlines recommended purification strategies for a hypothetical intermediate, "KTX-582 intermediate-4," focusing on flash column chromatography and recrystallization, two of the most common and effective techniques in pharmaceutical development.[3][4]

The final compound, KTX-582, functions by inducing the degradation of IRAK4, a key kinase in the MyD88 signaling pathway that is constitutively active in certain lymphomas.[5][6][7] The high purity of its synthetic precursors is paramount to achieving the desired pharmacological profile.

Purification Strategies Overview

The purification of a synthetic intermediate typically involves a primary method to remove the bulk of impurities, followed by a secondary method to achieve high purity. The choice of methods depends on the impurity profile and the physical properties of the intermediate.

Caption: A typical workflow for the purification of a pharmaceutical intermediate.

Data Presentation: Comparison of Purification Methods

The following table summarizes hypothetical, yet realistic, quantitative data for the proposed purification methods. These values serve as a benchmark for process development.

| Parameter | Crude Product | After Flash Chromatography | After Recrystallization | Target Specification |

| Mass (g) | 10.0 | 7.5 | 6.8 | - |

| Purity (by UPLC, % Area) | ~85% | ~98.0% | >99.5% | ≥99.0% |

| Yield (%) | - | 75% | 91% (from pure fractions) | >90% (per step) |

| Key Impurity A (%) | 5.2% | 0.5% | <0.1% | <0.1% |

| Key Impurity B (%) | 3.8% | 0.8% | <0.1% | <0.1% |

| Solvent Residue (ppm) | High | Variable | <500 ppm (e.g., Ethanol) | Per ICH Guidelines |

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the initial, large-scale purification of the crude intermediate to remove major impurities.[8]

4.1.1 Materials and Equipment

-

Crude KTX-582 Intermediate-4

-

Silica Gel (230-400 mesh)

-

Solvents: Hexanes, Ethyl Acetate (HPLC Grade)

-

Flash Chromatography System (e.g., Biotage, Teledyne ISCO) or glass column

-

Thin Layer Chromatography (TLC) plates, tank, and UV lamp

-

Rotary Evaporator

4.1.2 Preliminary TLC Analysis

-

Dissolve a small amount of the crude material in Dichloromethane or Ethyl Acetate.

-

Spot the solution on a TLC plate.

-

Develop the plate using various solvent systems (e.g., 10%, 20%, 30% Ethyl Acetate in Hexanes).

-

Visualize the spots under a UV lamp.

-

Select a solvent system that provides good separation and an Rf value of ~0.2-0.3 for the target compound.[3]

4.1.3 Column Packing and Sample Loading

-

Select a column size appropriate for the scale of the reaction. A silica gel to crude compound ratio of 40:1 to 100:1 by weight is recommended for difficult separations.[8]

-

Wet Loading: Dissolve the crude material (10.0 g) in a minimal amount of the chosen mobile phase or dichloromethane.

-

Dry Loading: Alternatively, dissolve the crude material in a suitable solvent, add a small amount of silica gel (~2x the mass of the crude product), and evaporate the solvent to obtain a free-flowing powder.[9]

-

Pack the column with silica gel slurried in the mobile phase.

-

Carefully add the sample to the top of the packed column.

4.1.4 Elution and Fraction Collection

-

Begin elution with the selected mobile phase (e.g., 20% Ethyl Acetate in Hexanes). A gradient elution may be used for better separation.[9]

-

Maintain a constant flow rate. For a glass column, this is typically 2 inches/minute.

-

Collect fractions of appropriate volume based on the column size.

-

Monitor the elution process by collecting small spots from each fraction for TLC analysis.

-

Combine fractions containing the pure product based on TLC results.

-

Evaporate the solvent from the pooled fractions using a rotary evaporator to yield the partially purified intermediate.

Protocol 2: Purification by Recrystallization

This protocol is used to achieve high purity after initial cleanup by chromatography. The principle relies on the differential solubility of the compound and impurities in a solvent at different temperatures.[10][11]

4.2.1 Materials and Equipment

-

Partially purified KTX-582 Intermediate-4

-

Screening solvents (e.g., Ethanol, Isopropanol, Acetonitrile, Water)

-

Erlenmeyer flasks

-

Hot plate with magnetic stirring

-

Buchner funnel and filter paper

-

Vacuum flask and vacuum source

-

Ice bath

4.2.2 Solvent Selection

-

Test the solubility of the intermediate in various solvents at room temperature and at boiling point.

-

An ideal single solvent will dissolve the compound poorly at room temperature but completely at its boiling point.[10]

-

For a mixed-solvent system (e.g., Ethanol/Water), one solvent should be a good solvent and the other a poor solvent (anti-solvent), and they must be miscible.[12]

4.2.3 Recrystallization Procedure (Single Solvent Example)

-

Place the partially purified intermediate (7.5 g) in an Erlenmeyer flask with a stir bar.

-

Add a small amount of the chosen solvent (e.g., Ethanol) and begin heating and stirring.

-

Continue to add the solvent in small portions until the compound just dissolves at the boiling point.

-

If the solution is colored, and the pure compound is expected to be colorless, add a small amount of activated carbon and hot filter the solution to remove colored impurities.

-

Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask will slow cooling and promote the formation of larger, purer crystals.[11]

-

Once crystal formation appears complete at room temperature, place the flask in an ice bath for at least 30 minutes to maximize yield.

-

Collect the crystals by vacuum filtration using a Buchner funnel.

-

Wash the crystals with a small amount of ice-cold solvent.

-

Dry the crystals under vacuum to a constant weight.

Contextual Signaling Pathway: KTX-582 Target

To understand the importance of intermediate purity, it is crucial to recognize the biological pathway of the final product. KTX-582 is a PROTAC that targets IRAK4 for degradation, thereby inhibiting the oncogenic MYD88 signaling pathway in certain B-cell lymphomas.[5][6]

Caption: IRAK4 signaling pathway and the mechanism of action of KTX-582.

References

- 1. kymeratx.com [kymeratx.com]

- 2. Discovery of KT-413, a Targeted Protein Degrader of IRAK4 and IMiD Substrates Targeting MYD88 Mutant Diffuse Large B-Cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. labs.chem.ucsb.edu [labs.chem.ucsb.edu]

- 4. researchgate.net [researchgate.net]

- 5. ashpublications.org [ashpublications.org]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. orgsyn.org [orgsyn.org]

- 9. Purification [chem.rochester.edu]

- 10. Recrystallization Definition, Principle &Purpose [praxilabs.com]